3-(2-Aminoethoxy)propan-1-ol hydrochloride

Description

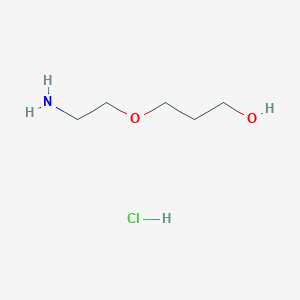

3-(2-Aminoethoxy)propan-1-ol hydrochloride (CAS: 947664-36-0) is a hydrochloride salt of a secondary alcohol with an aminoethoxy side chain. Its molecular formula is C₅H₁₄ClNO₂, and it features a linear structure with a hydroxyl group (-OH) at the terminal carbon and a 2-aminoethoxy (-OCH₂CH₂NH₂) substituent on the third carbon. The compound’s SMILES notation is C(CO)COCCN, and its InChIKey is QGZJWCPDBUKLTB-UHFFFAOYSA-N .

Properties

IUPAC Name |

3-(2-aminoethoxy)propan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO2.ClH/c6-2-5-8-4-1-3-7;/h7H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGZJWCPDBUKLTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)COCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

947664-36-0 | |

| Record name | 1-Propanol, 3-(2-aminoethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=947664-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2-aminoethoxy)propan-1-ol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

3-(2-Aminoethoxy)propan-1-ol hydrochloride, with the chemical formula CHClNO and CAS number 947664-36-0, is a hydrochloride salt derived from the amino alcohol 3-(2-aminoethoxy)propan-1-ol. This compound has garnered attention for its potential biological activities, particularly in neuroprotection and cellular signaling. The following sections provide a comprehensive overview of its biological activity, including data tables and relevant research findings.

This compound is typically presented as a white crystalline solid that is soluble in water. Its synthesis can be achieved through various methods, often involving the reaction of amino alcohols with hydrochloric acid under controlled conditions.

Table 1: Comparison of Structural Characteristics

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Propanol backbone with aminoethoxy side chain | Notable neuroprotective effects |

| 2-Amino-2-methyl-1-propanol | Branched structure | Higher steric hindrance due to branching |

| 3-(2-Aminoethoxy)propylamine | Longer carbon chain | More flexibility due to additional carbon |

| 3-((2-Aminoethyl)amino)propan-1-ol | Contains an amine group | Increased basicity and potential for further reactions |

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties . Studies have shown that similar compounds can protect neuronal cells from oxidative stress and apoptosis, suggesting that this compound may play a role in neurodegenerative disease management.

The molecular mechanism underlying the neuroprotective effects appears to involve modulation of neurotransmitter systems and inhibition of apoptotic pathways. Specifically, it has been suggested that the compound may enhance the release of neurotrophic factors and reduce excitotoxicity in neuronal cultures.

Cellular Interactions

In vitro studies have demonstrated that this compound interacts with various cellular targets. For instance, it may influence cell signaling pathways related to cell survival and proliferation. The compound's ability to stabilize protein structures under stress conditions has also been noted, which could be crucial for maintaining cellular homeostasis.

Study on Neuroprotection

A study conducted on neuronal cell lines treated with oxidative stress revealed that this compound significantly reduced cell death compared to control groups. The treatment led to a marked increase in cell viability and a decrease in markers associated with apoptosis (e.g., caspase activation).

Toxicity Assessments

Toxicity evaluations indicate that while the compound has beneficial effects at therapeutic doses, higher concentrations may lead to cytotoxicity. In animal models, doses exceeding certain thresholds resulted in observable side effects, including weight loss and localized tissue damage .

Pharmacokinetics

Pharmacokinetic studies suggest that this compound is rapidly absorbed and distributed within biological systems. Its solubility profile supports effective bioavailability, making it a candidate for further therapeutic exploration.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : 3-(2-Aminoethoxy)propan-1-ol hydrochloride serves as a versatile building block in the synthesis of complex organic molecules. Its functional groups allow for various chemical transformations, making it valuable for creating derivatives with specific properties.

Biology

- Cellular Signaling : Research indicates that this compound may play a role in cellular signaling pathways. Its ability to interact with biological targets suggests potential implications in understanding metabolic processes.

- Neuroprotective Effects : In vivo studies have demonstrated that this compound may enhance cognitive function and reduce neuronal death in models of neurodegeneration, indicating its therapeutic potential.

Medicine

- Therapeutic Applications : The compound is being explored for its potential use in treating various diseases due to its biological activity. It may act on neurotransmitter receptors or modulate enzyme activity, influencing metabolic pathways crucial for physiological functions.

- Antimicrobial Properties : Preliminary studies have shown efficacy against bacterial infections, suggesting potential development as an antimicrobial agent.

Industry

- Specialty Chemicals Production : In industrial applications, this compound is utilized in the manufacture of specialty chemicals and pharmaceuticals, benefiting from its unique chemical properties.

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Neuroprotective Effects

In animal models of neurodegeneration, treatment with this compound resulted in improved cognitive function and reduced neuronal death. This suggests its potential as a neuroprotective agent.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against certain bacterial strains, paving the way for further investigation into its use as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 3-(2-aminoethoxy)propan-1-ol hydrochloride, differing in substituents, stereochemistry, or pharmacological profiles:

Structural and Physicochemical Comparison

Key Observations :

Substituent Effects: The aminoethoxy group in the target compound enhances water solubility compared to hydrophobic substituents like the nitrophenyl group in 2-Amino-2-(3-nitrophenyl)propan-1-ol HCl .

Stereochemical Influence: (R)-1-Amino-3-chloro-2-propanol HCl highlights the role of stereochemistry in biological activity, as its (R)-configuration may optimize receptor binding in chiral environments .

Pharmacological Relevance: Emixustat Hydrochloride shares a similar amino alcohol backbone but incorporates a bulky cyclohexylmethoxy group, enabling selective inhibition of retinal isomerase for treating macular degeneration .

Preparation Methods

Titanium-Mediated Hetero-Coupling Reaction Approach

One of the advanced methods for synthesizing amino alcohol derivatives related to 3-(2-Aminoethoxy)propan-1-ol involves a hetero-coupling reaction mediated by low-valence titanium species. This method was detailed in a 1998 patent focusing on producing 3-amino-2-hydroxy-1-propanol derivatives, which share structural similarity with 3-(2-Aminoethoxy)propan-1-ol.

- Starting Materials: Aminoaldehyde derivatives with protected amino groups (e.g., benzyloxycarbonyl or t-butoxycarbonyl) and a formaldehyde source.

- Catalyst System: Low-valence titanium generated in situ by reducing titanium tetrachloride (TiCl4) or titanium trichloride (TiCl3) with metals such as zinc, zinc-copper alloy, magnesium, or aluminum.

- Reaction Conditions: Temperature range from -50°C to 40°C; aminoaldehyde concentration from 1 to 20% w/v; molar equivalents of formaldehyde source from 1 to 50; titanium reagent from 0.1 to 5 equivalents; reducing metal from 1 to 6 equivalents relative to aminoaldehyde.

- Outcome: Efficient formation of amino alcohol derivatives in a short sequence, with potential to generate oxazolidinone derivatives upon base treatment.

Process Summary:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Aminoaldehyde derivative + formaldehyde + low-valence titanium | Hetero-coupling reaction | Temperature controlled at 10–20°C |

| 2 | Base treatment | Conversion to oxazolidinone derivative | Amino-protecting groups facilitate this |

This method offers an economical and scalable route, particularly useful when amino groups require protection during synthesis.

Grignard Coupling and Reduction Route

A research article from 2008 describes the synthesis of amino alcohol hydrochlorides structurally related to 3-(2-Aminoethoxy)propan-1-ol via a Grignard coupling reaction.

- Starting Materials: 2-phthalimidoacetyl chloride and labeled methylmagnesium iodide (for isotopically labeled analogs).

- Catalyst: Copper iodide to facilitate coupling.

- Subsequent Steps: Reduction with sodium borohydride followed by hydrolysis to yield the amino alcohol hydrochloride.

- Yield: Approximately 64% total yield from the labeled carbon source.

Though the focus was on isotopically labeled compounds, the methodology is adaptable for non-labeled synthesis of 3-(2-Aminoethoxy)propan-1-ol hydrochloride.

Process Summary:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | 2-phthalimidoacetyl chloride + methylmagnesium iodide + CuI | Coupling reaction | Formation of intermediate |

| 2 | Sodium borohydride | Reduction | Converts intermediate to amino alcohol |

| 3 | Hydrolysis | Removal of protecting group | Yields free amino alcohol hydrochloride |

This route is valuable for its specificity and moderate yield, especially in preparing isotopically labeled compounds.

Hydrochloride Formation from (S)-1-Methoxy-2-propylamine

A patented industrial process describes the preparation of (S)-2-amino-1-propanol hydrochloride, a close analog, from (S)-1-methoxy-2-propylamine, which can be adapted for synthesizing this compound.

- Starting Material: (S)-1-methoxy-2-propylamine.

- Reaction with Hydrochloric Acid: Using 35–38% strength hydrochloric acid, typically 2 to 5 equivalents.

- Reaction Conditions: Conducted in an autoclave at elevated temperatures (80–140°C) and pressures (3–45 bar) for 1 to 12 hours.

- Post-Reaction Processing: Cooling, neutralization with inorganic bases (e.g., sodium hydroxide), and purification steps.

- Solvents and Bases: Use of glycols (ethylene glycol, diethylene glycol), polyglycol ethers, and strong bases (NaOH, KOH) for work-up.

- Purification: Distillation under reduced pressure (2–6 mbar) and solvent selection (methanol preferred).

Process Summary:

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| Ia | (S)-1-methoxy-2-propylamine + HCl (35-38%) | Formation of hydrochloride salt | Autoclave, 80–140°C, 3–45 bar, 1–12 h |

| Ib | Heating at reflux | Completion of reaction | 45–60 hours total, with additional HCl |

| IIIa | Addition of inorganic base (NaOH, KOH, etc.) | Neutralization | pH ≥ 12 preferred |

| IIIb | Use of high-boiling solvents (glycols) and strong bases | Purification and isolation | Ensures product stability and purity |

| IVa | Solvent selection (methanol, ethanol, etc.) | Final purification | Methanol preferred |

| V | Distillation under reduced pressure | Isolation of pure product | 2–6 mbar pressure |

This process is industrially favorable due to its scalability and control over stereochemistry and purity.

Research Findings and Notes

- The titanium-mediated method is advantageous for its ability to generate amino alcohols with protected amino groups, facilitating further derivatization or cyclization to oxazolidinones.

- The Grignard coupling method is well-suited for preparing labeled analogs, providing a route to isotopically enriched compounds used in tracer studies.

- The hydrochloride formation from methoxypropylamine is optimized for industrial production, with detailed control over reaction time, temperature, pressure, and pH to maximize yield and purity.

- The choice of solvents and bases in the purification steps critically influences the stability and isolation of the hydrochloride salt.

- Reaction parameters such as temperature, pressure, and equivalents of reagents are finely tuned to balance reaction completion and product integrity.

Q & A

Q. Q1. What synthetic strategies are optimal for preparing 3-(2-Aminoethoxy)propan-1-ol hydrochloride with high purity, and how can intermediates be monitored?

Methodological Answer: A multi-step synthesis is typically employed:

Epoxide Formation : React propan-1-ol derivatives with epichlorohydrin to form an epoxide intermediate.

Amination : Introduce the aminoethoxy group via nucleophilic ring-opening of the epoxide using 2-aminoethanol under basic conditions (e.g., NaOH).

Hydrochloride Salt Formation : Treat the free base with HCl in anhydrous ethanol to precipitate the hydrochloride salt.

Critical Considerations :

- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC for intermediate verification.

- Optimize pH during amination to avoid side reactions (e.g., over-alkylation).

- Purify the final product via recrystallization from ethanol/ether mixtures to achieve >95% purity (referenced from analogous purification methods in ).

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should be analyzed?

Methodological Answer:

- 1H/13C NMR :

- 1H NMR : Look for resonances at δ 3.6–4.0 ppm (methyleneoxy protons), δ 2.7–3.2 ppm (aminoethyl protons), and δ 1.5–2.0 ppm (propanol backbone).

- 13C NMR : Peaks near 60–70 ppm (ether carbons) and 40–50 ppm (amine carbons).

- FT-IR : Confirm the presence of -OH (broad peak ~3300 cm⁻¹), -NH2 (stretch ~1600 cm⁻¹), and C-O-C (asymmetric stretch ~1100 cm⁻¹).

- Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z corresponding to C5H14ClNO2 (exact mass calculated: 163.07).

Validation : Cross-reference with synthetic intermediates (e.g., epoxide precursors) to confirm structural integrity .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictory data regarding the hydrolytic stability of this compound under varying pH conditions?

Methodological Answer:

Experimental Design :

- Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C and 40°C.

- Use HPLC with a C18 column to monitor degradation products over time.

Data Analysis :

- Identify degradation pathways (e.g., ether cleavage or amine oxidation) via LC-MS/MS .

- Apply Arrhenius kinetics to model stability across temperatures.

Mitigation Strategies :

- Stabilize formulations by adding antioxidants (e.g., ascorbic acid) or adjusting buffer ionic strength.

Reference : Similar stability studies on amino alcohol derivatives highlight pH-dependent hydrolysis mechanisms .

Q. Q4. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate energy barriers for nucleophilic attack at the ether oxygen or amino group.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., polar aprotic vs. protic solvents) on reaction pathways.

- Validation : Compare computational results with experimental kinetic data (e.g., rate constants derived from UV-Vis or NMR monitoring).

Case Study : DFT has been applied to analogous compounds to predict regioselectivity in substitution reactions .

Experimental Design and Optimization

Q. Q5. How should researchers design a protocol to assess the compound’s potential as a chiral ligand in asymmetric catalysis?

Methodological Answer:

Ligand Screening :

- Test enantioselectivity in model reactions (e.g., asymmetric aldol or hydrogenation) using HPLC with chiral columns to measure enantiomeric excess (ee).

Parameter Optimization :

- Vary reaction temperature, solvent polarity, and metal co-catalysts (e.g., Ru or Pd complexes).

Mechanistic Insight :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.